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Compound of Interest

Compound Name: 5/'-Iodoindirubin

CAS No.: 126433-42-9

Cat. No.: B143976

Get Quote

Executive Summary
5'-Iodoindirubin (specifically its optimized derivative, 5'-Iodoindirubin-3'-monoxime or 5-I3M) is

a potent, ATP-competitive dual inhibitor of Glycogen Synthase Kinase-3

(GSK-3

) and Cyclin-Dependent Kinases (CDKs). Originating from the bis-indole scaffold of indirubin (a
component of the traditional Chinese medicine Danggui Longhui Wan), the addition of an
iodine atom at the 5' position significantly enhances inhibitory potency against kinase targets.

Its primary mechanism involves occupying the ATP-binding pocket of these kinases, preventing

the phosphorylation of critical downstream substrates. This leads to two major biological

outcomes:

Wnt/

-catenin Signaling Activation: Inhibition of GSK-3

stabilizes
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-catenin, promoting its nuclear translocation and the transcription of survival/proliferation
genes.

Cell Cycle Arrest & Apoptosis: Inhibition of CDK1, CDK2, and CDK5 disrupts cell cycle

progression (typically inducing G2/M arrest) and triggers apoptotic cascades in malignant

cells.

Chemical Biology & Structural Basis
The Indirubin Scaffold
Indirubin is a 3,2'-bis-indole isomer of indigo. While the parent compound shows moderate

kinase inhibitory activity, it suffers from poor solubility and lower affinity.

The 5'-Iodo Modification
The introduction of an Iodine atom at the 5' position is a critical structural enhancement.

Steric & Hydrophobic Complementarity: The large, lipophilic iodine atom occupies a specific

hydrophobic pocket within the kinase ATP-binding cleft (often near the "gatekeeper" residue).

This interaction significantly increases binding affinity compared to the parent molecule.

Potency Shift: 5'-Iodo substitution lowers the IC

values from the micromolar range (parent indirubin) to the low nanomolar range.

The 3'-Monoxime Derivative (5-I3M)
Most research utilizes 5'-Iodoindirubin-3'-monoxime rather than the bare 5'-Iodoindirubin.

Solubility: The oxime group (=N-OH) at the 3' position replaces the keto oxygen, increasing

polarity and water solubility, which improves cellular bioavailability.

Binding: The oxime moiety participates in additional hydrogen bonding networks within the

kinase active site.

Table 1: Comparative Potency Profile (IC Values)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Kinase Function Indirubin (Parent)
5'-Iodoindirubin-3'-
monoxime (5-I3M)

GSK-3 Wnt signaling,

Glycogen metabolism
~600 nM ~9 nM

CDK5/p25
Neuronal signaling,

Tau phosphorylation
~5,500 nM ~20 nM

CDK1/Cyclin B
G2/M Cell Cycle

Transition
~9,000 nM ~25 nM

CDK2/Cyclin E
G1/S Cell Cycle

Transition
>10,000 nM ~200 nM

Data synthesized from Leclerc et al. (2001) and commercial assay data.

Primary Mechanism of Action: Kinase Inhibition
ATP-Competitive Inhibition
5'-Iodoindirubin acts as a Type I kinase inhibitor. It binds to the active conformation of the

kinase enzyme, directly competing with Adenosine Triphosphate (ATP).

Hinge Region Interaction: The bis-indole core mimics the adenine ring of ATP. The nitrogen

of the indole ring acts as a hydrogen bond donor to the backbone carbonyl of the kinase

"hinge" region (e.g., Glu81 and Leu83 in CDK2; Val135 and Asp133 in GSK-3

).

Thermodynamics: The binding is reversible but high-affinity (

in the low nanomolar range), effectively shutting down the kinase's catalytic activity even in
the presence of intracellular ATP.

Downstream Signaling Cascades
Wnt/ -catenin Pathway Activation
Under basal conditions, GSK-3
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is part of a "destruction complex" (with Axin and APC) that phosphorylates

-catenin, marking it for ubiquitination and proteasomal degradation.[1]

Mechanism of 5'-Iodoindirubin:

Inhibition: 5'-Iodoindirubin enters the destruction complex and inhibits GSK-3

.

Stabilization:

-catenin is not phosphorylated at Ser33/37/Thr41.

Accumulation: Unphosphorylated

-catenin accumulates in the cytosol.

Translocation:

-catenin translocates to the nucleus.[1]

Transcription: It binds to TCF/LEF transcription factors, displacing repressors (Groucho) and

activating target genes (e.g., Cyclin D1, c-Myc).

Note: In specific contexts (e.g., keratinocytes), indirubins have been reported to inhibit Wnt via

epigenetic mechanisms (WIF-1 demethylation), but the dominant pharmacological effect of the

5'-Iodo derivative is GSK-3

-mediated Wnt activation.

Cell Cycle Arrest & Apoptosis[2][3]
G2/M Arrest: Inhibition of CDK1 (Cdc2) prevents the formation of the active CDK1-Cyclin B

complex, which is required for entry into mitosis. Cells accumulate in the G2 phase, unable

to divide.

Neuroprotection (Alzheimer's): Inhibition of CDK5 and GSK-3

reduces the hyperphosphorylation of Tau protein, preventing the formation of neurofibrillary
tangles.
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Visualization: Signaling Pathways
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Caption: Mechanism of Wnt activation.[1][2] 5'-Iodoindirubin inhibits GSK-3

, preventing

-catenin degradation and driving gene transcription.
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Experimental Protocols
In Vitro Kinase Assay (Self-Validating)
Objective: Determine the IC

of 5'-Iodoindirubin against GSK-3

or CDK1/5.

Materials:

Recombinant GSK-3

enzyme.

Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) or Histone H1 (for

CDKs).

P-ATP or Luciferase-based ATP detection kit.

5'-Iodoindirubin-3'-monoxime (dissolved in DMSO).[3]

Protocol:

Preparation: Prepare a 10-point dilution series of 5'-Iodoindirubin in DMSO (range: 0.1 nM to

10

M). Keep final DMSO concentration <1%.

Reaction Mix: Combine Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM

-glycerophosphate, 2 mM DTT, 0.1 mM Na

VO

, 10 mM MgCl

), substrate (5

M), and recombinant enzyme.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.xcessbio.com/products/m11685
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143976?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation: Add 10

L of drug dilution to 40

L of Reaction Mix. Incubate for 10 min at room temperature.

Start: Add 10

L of ATP mix (containing 15

M ATP + 0.5

Ci

P-ATP).

Incubation: Incubate at 30°C for 30 minutes.

Termination: Spot aliquots onto P81 phosphocellulose paper.

Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

Quantification: Measure radioactivity via liquid scintillation counting.

Validation: Plot % Activity vs. Log[Drug]. Calculate IC

using non-linear regression. Valid if Z' factor > 0.5.

Western Blotting for Mechanism Confirmation
Objective: Confirm GSK-3

inhibition in cells by detecting

-catenin accumulation.

Protocol:

Treatment: Treat cells (e.g., SH-SY5Y or MCF-7) with 5'-Iodoindirubin (0.1, 1, 5

M) for 24 hours.
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Lysis: Lyse cells in RIPA buffer containing protease inhibitors AND phosphatase inhibitors

(Critical: to preserve phosphorylation states).

Separation: Run 30

g protein on 10% SDS-PAGE.

Transfer: Transfer to PVDF membrane.

Blotting:

Primary Antibody 1: Anti-

-catenin (Total). Expect increase.

Primary Antibody 2: Anti-Phospho-

-catenin (Ser33/37/Thr41). Expect decrease.

Loading Control: GAPDH or

-actin.

Visualization: Use HRP-conjugated secondary antibodies and ECL detection.

Visualization: Experimental Workflow
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Caption: Step-by-step workflow for validating 5'-Iodoindirubin activity in cell culture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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